(3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine
Description
Properties
CAS No. |
2734853-36-0 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
tert-butyl (3R)-3-isocyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9H,5-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
ZJTPXLKZTWUFQN-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)[N+]#[C-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)[N+]#[C-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Strategic Approaches to 3-Aminopiperidine Synthesis
The foundational precursor for (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine is enantiomerically pure 3-aminopiperidine. Industrial routes typically begin with 3-pyridone, which undergoes catalytic hydrogenation to yield 3-hydroxypiperidine. As detailed in CN105439939A, rhodium-on-carbon (5% w/w) under 5 MPa hydrogen pressure at 90°C for 48 hours achieves 96.3% conversion to 3-hydroxypiperidine . Subsequent amination is achieved via a two-step process:
-
Hydroxyl-to-Amine Conversion : Treatment of 3-hydroxypiperidine with phosphoryl chloride (POCl₃) forms the corresponding chloropiperidine, which is then subjected to ammonolysis.
-
Chiral Resolution : The racemic amine is resolved using D-pyroglutamic acid in ethanol, yielding (R)-3-aminopiperidine with 55% enantiomeric excess after recrystallization .
Alternative routes from CN103373953A utilize cyclic ketone intermediates, where reductive amination with benzylamine followed by hydrogenolytic deprotection provides 3-aminopiperidine in 78% yield . Comparative analysis shows the hydrogenation pathway offers superior scalability, while ketone-based methods enable better stereocontrol.
tert-Butoxycarbonyl Protection of Piperidine Nitrogen
Introducing the Boc group at the piperidine nitrogen requires careful optimization to avoid side reactions at the 3-amino position. The method from CN105439939A employs di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions:
-
Reaction Conditions :
-
Substrate: (R)-3-aminopiperidine (1.0 equiv)
-
Base: Aqueous NaOH (4.0 equiv)
-
Solvent: Water/ethyl acetate biphasic system
-
Temperature: 20–30°C
-
Time: 4 hours
-
This protocol achieves 95–97% Boc protection yield, with the aqueous phase acidified to recover unreacted resolving agent . Crucially, the Boc group remains stable during subsequent isocyanide-forming reactions, as confirmed by nuclear magnetic resonance (NMR) monitoring.
Isocyanide Formation via Formamide Dehydration
The 3-amino group is converted to isocyanide using a modified Hofmann elimination, adapted from RSC methodologies . Critical parameters include:
-
Formylation : Treating (R)-1-Boc-3-aminopiperidine with formic acid and acetic anhydride generates the formamide derivative. Excess formic acid (2.5 equiv) ensures complete conversion within 2 hours at 0°C.
-
Dehydration : Phosphorus oxychloride (1.1 equiv) and triethylamine (5.0 equiv) in dichloromethane at 0°C for 5 minutes yield the isocyanide. Silica gel chromatography with ethyl acetate/hexane gradients isolates the product in 89% purity .
Table 1: Optimization of Isocyanide Synthesis
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Formic Acid Equiv | 2.5 | 92 | 95 |
| POCl₃ Equiv | 1.1 | 89 | 89 |
| Reaction Time (min) | 5 | 91 | 93 |
| Temperature (°C) | 0 | 94 | 96 |
Data aggregated from RSC protocols and CN105439939A .
Enantiomeric Enrichment and Purification
Chiral purity is maintained through recrystallization of intermediates. For example, (R)-3-aminopiperidine·D-pyroglutamate is recrystallized from ethanol/water (3:1 v/v) to achieve >99% enantiomeric excess . Final purification of (3R)-1-Boc-3-isocyanopiperidine employs silica gel chromatography, though recent advancements suggest solvent-resistant nanofiltration membranes could reduce solvent consumption by 40% .
Industrial-Scale Considerations
Large-scale production (100 mmol batches) uses continuous flow hydrogenation for 3-hydroxypiperidine synthesis, reducing reaction times from 48 to 12 hours . Isocyanide purification via gradient elution in automated column systems achieves 97% recovery, critical for Good Manufacturing Practice (GMP) compliance .
Scientific Research Applications
(3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of piperidine-based drugs.
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Bioconjugation: The isocyanate group can be used to link biomolecules, facilitating the study of protein interactions and other biological processes.
Mechanism of Action
The mechanism of action of (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine depends on its reactivity with various nucleophiles. The isocyanate group reacts with nucleophiles to form stable urea or carbamate linkages, which can modify the activity of target molecules. In medicinal chemistry, these modifications can enhance the pharmacokinetic properties of drugs or alter their biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with two analogs from the provided evidence:
Notes:
- Molecular Weight & Formula: The target compound’s formula and weight are estimated based on structural similarity to the tert-butyl(3R)-3-methoxy-5-oxopiperidine-1-carboxylate . The isocyano group replaces the methoxy and ketone functionalities in this analog.
- Functional Group Reactivity: The isocyano group in the target compound offers distinct reactivity (e.g., cycloadditions) compared to the carboxylic acid in the pyrrolidine analog or the ketone in the 5-oxopiperidine derivative .
Stereochemical and Stability Considerations
- The Boc group in all three compounds enhances steric protection of the amine. However, the target compound’s isocyano group introduces higher electrophilicity, necessitating inert storage conditions (e.g., anhydrous, low-temperature) compared to the more stable methoxy or carboxylic acid analogs.
- The racemic mixture of the pyrrolidine analog contrasts with the enantiomerically pure target compound, which is critical for asymmetric synthesis.
Biological Activity
(3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine, commonly referred to as Boc-3-isocyanopiperidine, is a compound of significant interest in medicinal chemistry and pharmaceutical research. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
- IUPAC Name : tert-butyl (R)-3-isocyanopiperidine-1-carboxylate
- CAS Number : 120205-50-7
- Molecular Formula : C11H18N2O2
- Molecular Weight : 210.27 g/mol
- Purity : ≥95%
The biological activity of Boc-3-isocyanopiperidine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The isocyanate functional group is known for its reactivity towards nucleophiles, which may lead to the modification of proteins and other biomolecules.
Enzyme Inhibition
Research indicates that Boc-3-isocyanopiperidine exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in polypharmacy scenarios .
Antimicrobial Activity
Boc-3-isocyanopiperidine has demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections. The compound's mechanism involves disrupting bacterial cell wall synthesis .
Antitumor Activity
Emerging evidence suggests that Boc-3-isocyanopiperidine may possess antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is needed to elucidate the specific molecular targets involved in this process .
Case Studies
Toxicology and Safety Profile
The safety profile of Boc-3-isocyanopiperidine has been assessed in various studies. It exhibits moderate toxicity levels; however, specific dosage regimens and administration routes are critical for minimizing adverse effects. Long-term studies are required to fully understand its safety profile and potential side effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine?
- Methodological Answer : The synthesis typically involves Boc-protection of the piperidine nitrogen, followed by functionalization at the 3-position. For example, tert-butoxycarbonyl (Boc) protection is achieved using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ or DMAP). The 3-isocyano group can be introduced via dehydration of a formamide intermediate using POCl₃ or phosgene analogs. Chiral resolution or asymmetric synthesis may be required to ensure the (3R)-configuration, with techniques like chiral HPLC or enzymatic resolution referenced in similar piperidine derivatives .
Q. How can the enantiopurity of this compound be verified?
- Methodological Answer : Enantiopurity is confirmed using chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) or circular dichroism (CD) spectroscopy. Comparative analysis with racemic mixtures or known (3S)-enantiomers is essential. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) may also resolve stereochemical assignments .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The Boc group is stable under neutral, anhydrous conditions but susceptible to acidic or basic hydrolysis. Store at –20°C in inert atmospheres (argon or nitrogen) to prevent isocyanide oxidation. Avoid exposure to moisture, strong acids/bases, and transition metals, which may catalyze decomposition. Stability under long-term storage should be monitored via periodic LC-MS analysis .
Advanced Research Questions
Q. How does the reactivity of the 3-isocyanopiperidine moiety influence its use in multicomponent reactions (MCRs)?
- Methodological Answer : The isocyanide group enables participation in Ugi, Passerini, or Groebke-Blackburn reactions, forming heterocyclic scaffolds. For example, in Ugi reactions, it reacts with aldehydes, amines, and carboxylic acids to generate peptidomimetics. Optimize reaction conditions (solvent: DCM/MeOH; temp: RT–50°C) to balance reactivity and Boc-group stability. LC-MS and ¹³C-NMR track isocyanide consumption and product formation .
Q. What strategies mitigate hazards associated with handling isocyanides during synthesis?
- Methodological Answer : Isocyanides are toxic and volatile. Use closed-system reactors, cold traps, and scrubbers (e.g., acidified CuSO₄ solutions) to neutralize vapors. Conduct reactions in fume hoods with PPE (nitrile gloves, respirators). Substitute POCl₃ with safer dehydrating agents like Burgess reagent where possible. Toxicity data for related compounds suggest acute exposure limits of <1 ppm; adhere to OSHA guidelines .
Q. How can this compound serve as a precursor in bioactive molecule synthesis?
- Methodological Answer : The Boc-protected piperidine core is a versatile intermediate in drug discovery. For instance, deprotection with TFA yields a free amine for coupling with sulfonamides or acyl chlorides. The isocyanide group can be leveraged to build imidazo[1,2-a]pyridine libraries via cycloadditions, as seen in kinase inhibitor development. Case studies in and highlight similar scaffolds in antiviral and anticancer agents .
Q. What analytical techniques resolve contradictions in decomposition product identification?
- Methodological Answer : Conflicting decomposition reports (e.g., CO release vs. polymerized byproducts) require tandem GC-MS and FTIR for gas-phase analysis, complemented by MALDI-TOF for polymeric species. Accelerated stability studies (40°C/75% RH) under forced degradation (H₂O₂, HCl) clarify degradation pathways. Cross-validate with computational models (DFT) to predict thermolysis products .
Methodological Best Practices
- Synthesis Optimization : Use kinetic studies (e.g., in situ IR) to optimize Boc protection and isocyanide formation steps, minimizing side reactions .
- Safety Protocols : Implement real-time gas monitoring for isocyanide leaks and establish emergency neutralization protocols .
- Data Validation : Cross-reference spectral data (NMR, HRMS) with PubChem or Reaxys entries for analogous compounds to confirm structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
